

RLA-4842: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: RLA-4842

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Abstract

RLA-4842 is a novel investigational compound identified as a ferrous iron-activatable antiandrogen therapy. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of **RLA-4842**, a compound designed to target castration-resistant prostate cancer (CRPC) by leveraging the elevated labile iron levels within these cancer cells. **RLA-4842** is a conjugate of an antiandrogen payload with a 1,2,4-trioxolane moiety, which acts as a ferrous iron-sensitive trigger for drug release. This targeted delivery strategy aims to enhance the therapeutic index by concentrating the antiandrogen activity within the tumor microenvironment, thereby potentially reducing systemic toxicities associated with conventional antiandrogen therapies.

Discovery and Rationale

RLA-4842 was developed as part of a novel drug delivery strategy termed Fe²⁺-Activatable Drug Conjugates (FeADCs).[1] The discovery was predicated on the observation that metastatic castration-resistant prostate cancer (mCRPC) cells exhibit elevated levels of labile ferrous iron (Fe²⁺).[1] This altered iron metabolism in prostate cancer, linked to changes in the hepcidin-ferroportin axis and increased iron uptake via the transferrin receptor, presents a unique therapeutic target.[1]

The core concept behind **RLA-4842** is to utilize this "ferroaddicted" state of cancer cells for targeted drug release.[1] The FeADC approach leverages the selective reactivity of antimalarial trioxolanes with Fe²⁺. [1] This reaction triggers the release of a caged drug payload directly at the site of high labile iron concentration, which is characteristic of the mCRPC tumor microenvironment.[1][2] **RLA-4842**, also referred to as a TRX-ENZ adduct, is a specific implementation of this strategy, where the payload is a potent antiandrogen.[2] The goal is to achieve a more potent and targeted anti-proliferative effect against cancer cells while minimizing exposure of healthy tissues to the active drug, potentially mitigating off-target central nervous system (CNS) effects seen with some antiandrogens.[1][2]

Synthesis of RLA-4842

The synthesis of **RLA-4842** is a multi-step process involving the preparation of a linker and its subsequent conjugation to the antiandrogen payload and the trioxolane trigger. The following protocol is based on the published literature.[1]

Experimental Protocol: Synthesis of **RLA-4842** (Compound 9)

- Synthesis of Intermediate 5: Compound 3 (structure not provided in the source) is converted to the corresponding p-nitrophenylcarbonate intermediate 5.[1]
- Synthesis of Intermediate 6: Intermediate 5 is reacted with N-Boc N,N'-dimethylethylenediamine to afford compound 6. This two-step process from compound 3 yields intermediate 6 in a 70-74% yield.[1]
- Synthesis of Intermediate 7: The Boc protecting group is removed from intermediate 6 to produce intermediate 7.[1]
- Final Conjugation to **RLA-4842** (9): Intermediate 7 is reacted with the activated 1,2,4-trioxolane intermediate 8 to yield the final product, **RLA-4842** (9).[1]

Mechanism of Action

RLA-4842 is an iron activator containing an anti-androgen.[3][4][5][6][7] Its mechanism of action is centered on the targeted release of its antiandrogen payload in the presence of elevated intracellular ferrous iron.

Signaling Pathway of **RLA-4842** Activation and Action[Click to download full resolution via product page](#)

Caption: Mechanism of **RLA-4842** activation in CRPC cells.

The process begins with the uptake of the inactive **RLA-4842** prodrug into the castration-resistant prostate cancer cell. Inside the cell, the elevated levels of labile ferrous iron (Fe²⁺) react with the 1,2,4-trioxolane moiety of **RLA-4842**. This reaction triggers the cleavage of the trioxolane ring, leading to the traceless release of the active antiandrogen payload.[1] The released antiandrogen then binds to and inhibits the androgen receptor (AR), a key driver of prostate cancer cell growth. This inhibition of AR signaling ultimately leads to a decrease in the proliferation of the cancer cells.[3]

Preclinical Data

In vitro studies have demonstrated the anti-proliferative activity of **RLA-4842** in various mCRPC cell lines.

Table 1: In Vitro Anti-proliferative Activity of **RLA-4842**

Cell Line	Description	Effect of RLA-4842
LNCaP-AR	Androgen-sensitive human prostate adenocarcinoma cells	Concentration-dependent inhibition of proliferation (0-25 μ M).[3]
VCaP	Androgen-sensitive human prostate carcinoma cells	Inhibitory effect on proliferation (at 5 μ M).[3]
PC3	Androgen-insensitive human prostate cancer cells	Inhibitory effect on proliferation (at 5 μ M).[3]
C4-2B	Castration-resistant human prostate cancer cells	Inhibitory effect on proliferation (at 5 μ M).[3]
22Rv1	Human prostate carcinoma epithelial cells	Antiproliferative activity observed.[2]

Furthermore, studies have shown that **RLA-4842** can down-regulate the expression of androgen receptor target genes, such as KLK-2 and KLK-3, in LNCaP cells.[3] Preliminary data also suggests that the prodrug form of **RLA-4842** is more potent than equimolar doses of the free antiandrogen and that the "caging" of the drug shields androgen receptor-negative cells from non-specific toxicity.[2]

Conclusion

RLA-4842 represents a promising, targeted therapeutic strategy for castration-resistant prostate cancer. By exploiting the elevated labile iron levels within mCRPC cells, **RLA-4842** delivers its antiandrogen payload in a site-selective manner. This FeADC approach has the potential to improve the efficacy and reduce the off-target toxicities of antiandrogen therapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel compound.

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